1,4-Dibromo-1,1,3-trifluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-1,1,3-trifluorobut-2-ene is an organic compound with the molecular formula C4H3Br2F3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,1,3-trifluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as alkyl or aryl groups.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles to form new compounds.
Elimination Reactions: The removal of bromine atoms can lead to the formation of unsaturated compounds such as allenes.
Common Reagents and Conditions
Nucleophiles: Sodium hydride (NaH) and dialkyl ketones are commonly used in substitution reactions.
Electrophiles: Bromine (Br2) and other halogens are used in addition reactions.
Bases: Strong bases such as sodium hydride (NaH) are used in elimination reactions.
Major Products Formed
Allenes: Formed through elimination reactions.
Substituted Derivatives: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Mechanism of Action
The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.
1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.
1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.
Uniqueness
1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
Molecular Formula |
C4H3Br2F3 |
---|---|
Molecular Weight |
267.87 g/mol |
IUPAC Name |
1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2 |
InChI Key |
LCTKXPQKSGIAQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CC(F)(F)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.